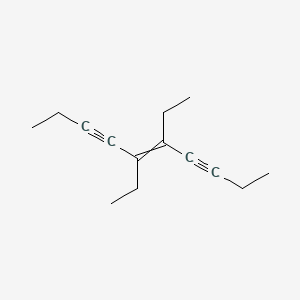
5,6-Diethyldec-5-ene-3,7-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diethyldec-5-ene-3,7-diyne is an organic compound characterized by its unique structure, which includes both double and triple bonds. This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The presence of both double and triple bonds in its structure makes it a versatile molecule in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethyldec-5-ene-3,7-diyne can be achieved through various methods. One common approach involves the coupling of azide-terminated polymer building blocks with sym-dibenzo-1,5-cyclooctadiene-3,7-diyne (DIBOD) small linkers. This method leverages the self-accelerating double strain-promoted azide-alkyne cycloaddition (DSPAAC) click reaction, which allows for efficient preparation under mild ambient conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Diethyldec-5-ene-3,7-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) are typical.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
5,6-Diethyldec-5-ene-3,7-diyne has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5,6-Diethyldec-5-ene-3,7-diyne involves its interaction with molecular targets and pathways. For instance, similar compounds have been shown to inhibit fatty acid biosynthesis in microbes by targeting specific enzymes involved in phospholipid synthesis . The compound’s unique structure allows it to interact with various biological molecules, leading to diverse effects.
Comparison with Similar Compounds
Similar Compounds
Dec-5-ene-3,7-diyne, 2,9-dimethyl-: Another compound with a similar structure but different substituents.
1,3-Diynes: Compounds with two triple bonds, often used in similar chemical reactions and applications.
Uniqueness
5,6-Diethyldec-5-ene-3,7-diyne stands out due to its specific combination of double and triple bonds, which imparts unique reactivity and versatility in chemical synthesis
Properties
CAS No. |
61228-08-8 |
|---|---|
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
5,6-diethyldec-5-en-3,7-diyne |
InChI |
InChI=1S/C14H20/c1-5-9-11-13(7-3)14(8-4)12-10-6-2/h5-8H2,1-4H3 |
InChI Key |
RHLPBAPBYVYDQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC(=C(CC)C#CCC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















